{1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride is a compound belonging to the class of 1,2,4-oxadiazole derivatives, which are recognized for their diverse biological activities. This specific compound features a methoxyphenyl group attached to an oxadiazole ring, enhancing its potential for various scientific applications, particularly in medicinal chemistry. The hydrochloride form indicates that the compound is a salt, which often improves solubility and stability in pharmaceutical formulations.
The synthesis of {1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride typically involves the following steps:
This method showcases high yields and structural diversity, making it a favorable approach in synthetic organic chemistry.
The molecular structure of {1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride can be represented as follows:
A graphical representation of the molecular structure can be created using molecular modeling software or chemical drawing tools to illustrate the spatial arrangement of atoms.
The compound can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound's properties for specific applications.
The mechanism of action for {1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride is not fully elucidated but is hypothesized based on its structure:
These properties are essential for practical applications in drug formulation and development.
The applications of {1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride include:
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, remained largely unexplored for nearly 80 years until its photochemical rearrangement properties sparked renewed interest [1] [9]. Biological investigations began in the 1940s, culminating in the 1960s with Oxolamine—the first commercially approved 1,2,4-oxadiazole-based drug—introduced as a cough suppressant. This breakthrough validated the scaffold’s pharmaceutical utility [1] [5]. Subsequent decades witnessed accelerated development, yielding drugs like the antitussive Prenoxdiazine, vasodilator Butalamine, anxiolytic Fasiplon, antiviral Pleconaril, and Duchenne muscular dystrophy therapeutic Ataluren [1] [9]. Notably, the discovery of natural 1,2,4-oxadiazole alkaloids (e.g., Phidianidines A/B from sea slugs and quisqualic acid from Quisqualis indica seeds) further highlighted the scaffold’s biological relevance, exhibiting cytotoxicity against mammalian cell lines and agonism toward PTP1B and metabotropic glutamate receptors [1].
Table 1: Key Milestones in 1,2,4-Oxadiazole Therapeutic Development
Year | Development | Significance |
---|---|---|
1884 | Tiemann and Krüger synthesize 1,2,4-oxadiazole | First reported synthesis of the heterocycle |
1940s | Initiation of biological activity studies | Exploration of pharmacological potential begins |
1960s | Oxolamine approved as antitussive | First commercial drug containing 1,2,4-oxadiazole scaffold |
2011 | Isolation of Phidianidines A/B from Phidiana militaris | Discovery of cytotoxic natural products with 1,2,4-oxadiazole cores |
2020s | Design of {1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine derivatives | Targeted compounds exploiting bioisosteric and methoxyphenyl properties |
The 1,2,4-oxadiazole ring serves as a strategic bioisostere for ester and amide functionalities, primarily due to its superior metabolic stability against hydrolysis while mimicking their spatial and electronic profiles [1] [2] [9]. This bioisosteric equivalence arises from:
Table 2: Bioisosteric Replacement Outcomes in Drug Design
Replaced Group | 1,2,4-Oxadiazole Advantage | Example Application |
---|---|---|
Ester | Resistance to enzymatic hydrolysis | Prolonged half-life of anticoagulant analogs |
Amide | Reduced peptidase susceptibility | Enhanced oral bioavailability of protease inhibitors |
Carboxylate | Improved membrane permeability without ionization | CNS-penetrant neuroprotective agents |
This bioisosteric utility is exemplified in anti-inflammatory and anticancer agents where oxadiazole derivatives maintain target affinity while exhibiting superior in vivo stability [1] [2]. For instance, oxadiazole-containing histone deacetylase (HDAC) inhibitors show enhanced cellular uptake and reduced clearance compared to amide-based predecessors [9].
The 4-methoxyphenyl group, prominently featured at the 3-position of the 1,2,4-oxadiazole scaffold, significantly modulates the bioactivity of derivatives through multifaceted mechanisms:
Table 3: Impact of Methoxyphenyl on Compound Efficacy
Functional Role | Mechanism | Biological Outcome |
---|---|---|
Lipophilicity Modulator | Increased LogP enhances membrane permeability | Improved cellular uptake (e.g., 5000x selectivity in HL-60 cells) [7] |
Electron Density Donor | Resonance effect strengthens target binding | Enhanced STAT3 inhibition by MMPP (IC₅₀ ~5 μg/mL) [6] |
Metabolic Shield | Blocks rapid phase I oxidation | Extended half-life of copper-thiosemicarbazone complexes |
In Alzheimer’s disease models, MMPP’s 4-methoxyphenyl group contributes to reduced neuroinflammation and amyloidogenesis by suppressing STAT3-mediated BACE1 upregulation [6]. Similarly, Schiff base derivatives like 2-(3,4-dihydroxyphenyl)-4-((4-methoxyphenyl)imino)-4H-chromene-3,5,7-triol leverage the methoxyphenyl moiety for augmented antioxidant and cytotoxic profiles [8].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0